Methyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Description

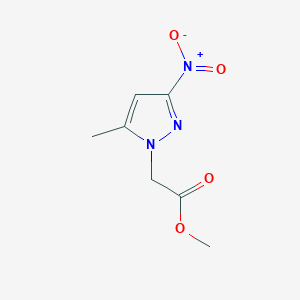

Methyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole core substituted with a nitro group at position 3, a methyl group at position 5, and an acetate ester at position 1. Its molecular formula is C₈H₉N₃O₄ (molecular weight: 211.18 g/mol). The nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the acetate ester enhances solubility in organic solvents. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules .

Properties

IUPAC Name |

methyl 2-(5-methyl-3-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-5-3-6(10(12)13)8-9(5)4-7(11)14-2/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUSYVWNFFTGHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with methyl chloroacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Table 1: Key Structural Features and Molecular Properties

Key Observations :

- Electron Effects: The nitro group in the target compound enhances electrophilicity compared to amino (electron-donating) or cyclopropyl (steric) substituents .

- Steric Influence : Cyclopropyl substituents (as in ) introduce steric hindrance, affecting reaction kinetics and crystal packing.

Key Observations :

Physicochemical and Reactivity Profiles

Chemical Stability :

- The nitro group in the target compound increases susceptibility to reduction (e.g., to amines) compared to amino or methyl-substituted analogs .

- Sulfonyl groups (as in ) enhance thermal stability due to strong S=O bonds, whereas sulfinyl groups () may undergo oxidation.

Hydrogen Bonding and Crystallography :

- Nitro and ester groups in the target compound participate in hydrogen bonding, influencing crystal packing. Similar patterns are observed in triazole-pyrazole hybrids (e.g., ), where N-H···O interactions dominate .

- Tools like SHELXL (Evidence ) and WinGX () are critical for resolving such structural details.

Thermal Properties :

- Cyclopropyl derivatives () exhibit higher predicted boiling points (~308°C) due to increased molecular rigidity, whereas the target compound likely decomposes before boiling.

Biological Activity

Methyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, commonly referred to as MMPA, is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. This article provides a comprehensive overview of the biological activities associated with MMPA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

MMPA has the molecular formula and a molecular weight of 199.166 g/mol. The synthesis typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with methyl chloroacetate under basic conditions, often utilizing sodium hydride or potassium carbonate as a base to facilitate nucleophilic substitution reactions.

Biological Activities

MMPA exhibits a variety of biological activities, primarily attributed to its structural features. The following sections detail its key biological effects:

Anticancer Activity

Research has indicated that MMPA and its derivatives possess significant anticancer properties. Studies have shown that pyrazole-containing compounds can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer : MMPA derivatives demonstrated antiproliferative effects on MDA-MB-231 cells .

- Liver Cancer : HepG2 cells showed sensitivity to compounds derived from pyrazole structures .

- Other Cancers : Activity against lung, colorectal, renal, prostate, and pancreatic cancers has also been reported .

The mechanism of action is believed to involve apoptosis induction and inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .

Anti-inflammatory Properties

MMPA has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies. Its ability to reduce inflammation has been linked to its potential in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

MMPA exhibits antimicrobial properties against various pathogens. It has been tested against bacterial strains such as E. coli and S. aureus, showing promising results in inhibiting their growth . The compound's structure allows it to interact with microbial targets effectively.

The biological activity of MMPA is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : MMPA may act as an enzyme inhibitor, affecting pathways involved in cancer cell proliferation and inflammation.

- Cytokine Modulation : Its ability to modulate cytokine production suggests potential therapeutic roles in inflammatory diseases.

Research Findings

Several studies have contributed to understanding the biological activities of MMPA:

Case Studies

- In Vivo Studies : Animal models have shown that MMPA can significantly reduce tumor size in xenograft models when administered at specific dosages.

- Clinical Relevance : While MMPA itself is not used therapeutically in humans, its derivatives are being explored for their potential in clinical applications against cancer and inflammation.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the nitro group deshields adjacent pyrazole protons (δ 8.2–8.5 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves the nitro group’s orientation and ester conformation. Anisotropic displacement parameters (ADPs) in refinement reports indicate thermal motion .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 240.06).

How can SHELXL be optimized for refining the crystal structure of this compound, particularly with twinned or high-resolution data?

Advanced Research Question

SHELXL is robust for small-molecule refinement. Key steps include:

- Twinning Detection : Use the

TWINcommand with Hooft statistics to identify twin laws (e.g., -h, -k, -l rotations) . - Anisotropic Refinement : Assign ADPs to non-H atoms to model thermal motion accurately.

- Weighting Scheme : Apply

WGHTparameters to balance observed vs. calculated structure factors .

| Refinement Parameter | SHELXL Command | Purpose |

|---|---|---|

| Hydrogen Placement | AFIX 137 | Fix idealized H positions |

| Disorder Modeling | PART | Split occupancy for disordered groups |

| R-Factor Convergence | L.S. 10 | Limit least-squares cycles |

What hydrogen-bonding patterns are observed in the crystal lattice, and how do they influence supramolecular assembly?

Advanced Research Question

Graph set analysis (Etter’s method) identifies motifs like rings formed between nitro O atoms and methyl/acetate groups . These interactions:

- Stabilize layered packing via C–H···O bonds (2.5–2.8 Å).

- Create channels accommodating solvent molecules (e.g., ethanol), confirmed by void volume analysis in PLATON .

How do steric and electronic effects of the nitro group influence reactivity in further functionalization?

Advanced Research Question

The nitro group’s electron-withdrawing nature:

- Reduces Pyrazole Ring Basicity : pKa shifts from ~4 (unsubstituted pyrazole) to ~1.5, altering protonation in acidic conditions .

- Directs Electrophilic Substitution : Nitration or halogenation favors the 4-position due to meta-directing effects.

- Steric Hindrance : The 3-nitro group impedes axial coordination in metal complexes, favoring monodentate binding modes .

How should researchers resolve contradictions between experimental data (e.g., conflicting NMR or crystallographic results)?

Advanced Research Question

- Cross-Validation : Compare IR (C=O stretch ~1740 cm⁻¹) and C NMR (ester carbonyl at δ 168–170 ppm) to confirm functional groups .

- Data Reproducibility : Replicate crystallization in different solvents (e.g., DMSO vs. acetonitrile) to assess polymorph dependency .

- Software Tools : Use WinGX for structure validation (e.g., checkCIF reports for bond-length outliers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.